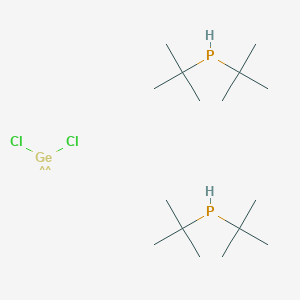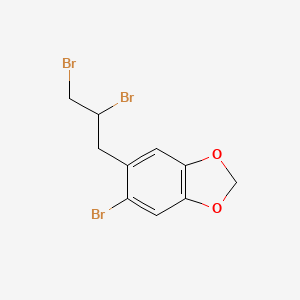
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole is a brominated organic compound known for its unique structure and reactivity. This compound features a benzodioxole core substituted with bromine atoms, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole derivatives. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF). The reaction proceeds under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid bromine carriers and environmentally benign solvents is preferred to minimize hazardous waste and improve safety .
化学反応の分析
Types of Reactions
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Rearrangement: It can participate in cyclization reactions to form complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation can produce carboxylic acids .
科学的研究の応用
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole involves its interaction with molecular targets through bromine atoms. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures. The pathways involved often include halogen bonding and covalent modifications .
類似化合物との比較
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the additional bromopropyl group, making it less reactive in certain applications.
6-Bromo-1,3-benzodioxole: Similar structure but with different substitution patterns, leading to varied reactivity.
2,3-Dibromopropyl-1,3-benzodioxole: Differs in the position of bromine atoms, affecting its chemical behavior.
Uniqueness
5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
特性
CAS番号 |
56312-11-9 |
|---|---|
分子式 |
C10H9Br3O2 |
分子量 |
400.89 g/mol |
IUPAC名 |
5-bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H9Br3O2/c11-4-7(12)1-6-2-9-10(3-8(6)13)15-5-14-9/h2-3,7H,1,4-5H2 |
InChIキー |
BPTYOHZNQSPECP-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)CC(CBr)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


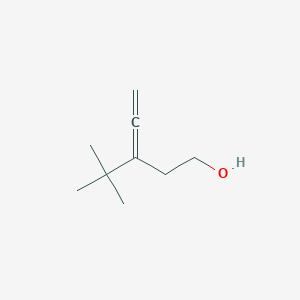
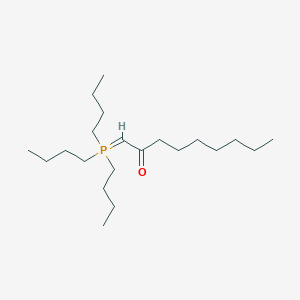

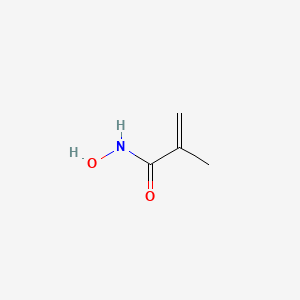

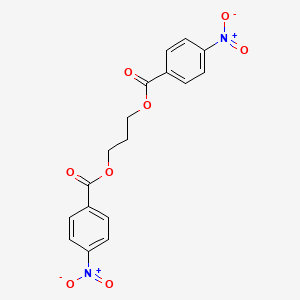
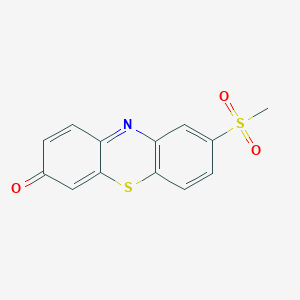
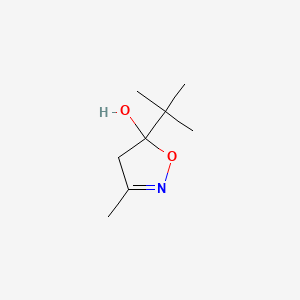
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

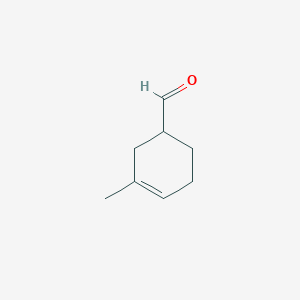
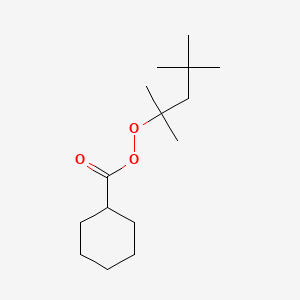
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
